

Technical Guide: 4,4-Dimethoxytetrahydro-2H-pyran-3-ol (CAS: 104681-92-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Dimethoxytetrahydro-2H-pyran-3-ol

Cat. No.: B169958

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid tetrahydropyran scaffold, combined with a versatile hydroxyl group and a protected ketone functionality (as a dimethyl ketal), makes it a valuable chiral intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its asymmetric synthesis, and relevant safety information. The enantiomerically pure form, particularly (R)-**4,4-dimethoxytetrahydro-2H-pyran-3-ol**, serves as a key precursor in the development of novel therapeutics, such as chemokine receptor inhibitors.^[1]

Physicochemical and Safety Data

The properties of **4,4-Dimethoxytetrahydro-2H-pyran-3-ol** are summarized below. Data is compiled from various chemical databases and supplier information.

Properties

| Property | Value | Source(s) |
|--------------------|---|-------------|
| CAS Number | 104681-92-7 | [2] |
| Molecular Formula | C ₇ H ₁₄ O ₄ | [2] |
| Molecular Weight | 162.18 g/mol | [2] |
| IUPAC Name | 4,4-dimethoxyoxane-3-ol | [2] |
| SMILES | <chem>COC1(CCOCC1O)OC</chem> | [2] |
| InChIKey | BXGOXDLHSNHTCX-UHFFFAOYSA-N | [2] |
| Physical Form | Liquid | Vendor Data |
| Purity (Typical) | ≥95% | Vendor Data |
| XLogP3 (Predicted) | -0.7 | [2] |

Safety and Hazard Information

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

| Hazard Statement | Code | Description |
|------------------------|------|---------------------------------------|
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation. [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |

For complete safety information, consult the Safety Data Sheet (SDS) from the supplier.

Spectral Data

Experimentally obtained spectral data for **4,4-Dimethoxytetrahydro-2H-pyran-3-ol** is not widely available in public databases. The following tables provide predicted data based on

standard spectroscopic principles and data from analogous structures.

Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity |
|----------------------------|--|---------------|
| -OH | 1.5 - 3.0 | Broad Singlet |
| H-3 | 3.8 - 4.0 | Multiplet |
| H-2, H-6 (CH_2) | 3.5 - 3.9 | Multiplet |
| H-5 (CH_2) | 1.7 - 2.1 | Multiplet |
| -OCH ₃ | 3.2 - 3.4 | Two Singlets |

Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) |
|----------------------------|--|
| C-4 (Ketal Carbon) | 98 - 102 |
| C-3 (CH-OH) | 68 - 72 |
| C-2, C-6 (CH_2) | 60 - 65 |
| -OCH ₃ | 48 - 52 |
| C-5 (CH_2) | 30 - 35 |

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm^{-1}) | Description |
|------------------|---|-------------------------------------|
| O-H Stretch | 3550 - 3200 | Broad, indicates alcohol |
| C-H Stretch | 3000 - 2850 | Aliphatic C-H |
| C-O Stretch | 1200 - 1000 | Strong, indicates ether and alcohol |

Predicted Mass Spectrometry Data

| m/z Value | Predicted Fragment |
|-----------|--------------------|
| 161 | $[M-H]^-$ |
| 163 | $[M+H]^+$ |
| 185 | $[M+Na]^+$ |
| 145 | $[M+H-H_2O]^+$ |
| 131 | $[M-OCH_3]^+$ |

Experimental Protocols: Asymmetric Synthesis

The following protocol details the preparative asymmetric synthesis of (R)-**4,4-Dimethoxytetrahydro-2H-pyran-3-ol** from its corresponding ketone precursor. This method utilizes a dual-enzyme system for high yield and enantioselectivity (>99% ee).[\[1\]](#)

Objective

To produce enantiomerically pure (R)-**4,4-Dimethoxytetrahydro-2H-pyran-3-ol** via the asymmetric enzymatic reduction of 4,4-Dimethoxytetrahydro-2H-pyran-3-one. The process incorporates an in situ NADPH cofactor regeneration system using glucose dehydrogenase (GDH) to enhance economic viability.[\[1\]](#)

Materials

- 4,4-Dimethoxytetrahydro-2H-pyran-3-one (Substrate, 1)
- Ketoreductase (KRED101)
- Glucose Dehydrogenase (GDH101)
- Nicotinamide adenine dinucleotide phosphate (NADP)
- D-Glucose
- Potassium phosphate monobasic (KH_2PO_4)

- Deionized Water

General Procedure

- Buffer Preparation: Prepare a 0.5 M potassium phosphate buffer (KH_2PO_4) and adjust the pH to 6.5.
- Reaction Mixture Preparation:
 - In a suitable reaction vessel, dissolve the substrate, 4,4-Dimethoxytetrahydro-2H-pyran-3-one (1), to a concentration of 100 g/L (0.63 M) in the pH 6.5 buffer.
 - Add D-Glucose to a final concentration of 130 g/L (0.72 M).
- Enzyme and Cofactor Addition:
 - To the substrate solution, add stock solutions of the enzymes and cofactor to achieve the following final concentrations:
 - KRED101: 0.1 g/L
 - GDH101: 0.3 g/L
 - NADP: 0.12 g/L
- Reaction Conditions:
 - Maintain the reaction mixture at a constant temperature of 35 °C.
 - Provide gentle agitation to ensure homogeneity.
 - Monitor the reaction progress using an appropriate analytical method (e.g., HPLC) until substrate conversion is complete.
- Work-up and Isolation:
 - Upon reaction completion, perform a suitable extraction procedure (e.g., with ethyl acetate).

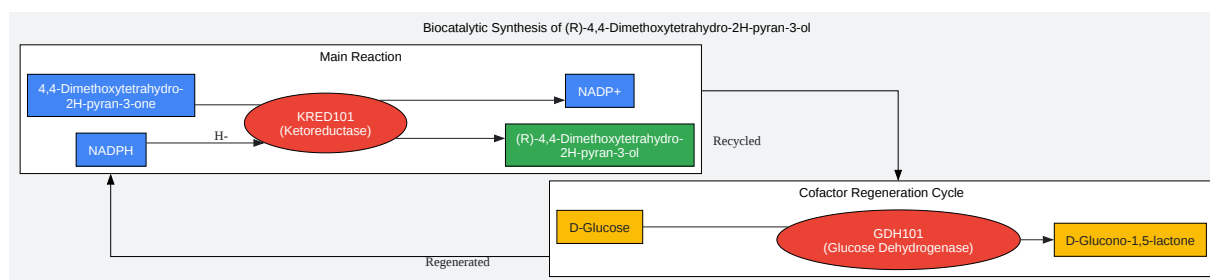
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purify the product, (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol (2), via column chromatography or distillation as required.

This protocol is scalable and has been successfully employed at the pilot-plant scale, yielding 80 kg of the target compound with 96–98% yield.[1]

Visualizations

Biocatalytic Synthesis Workflow

The following diagram illustrates the key steps and components in the asymmetric synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol.

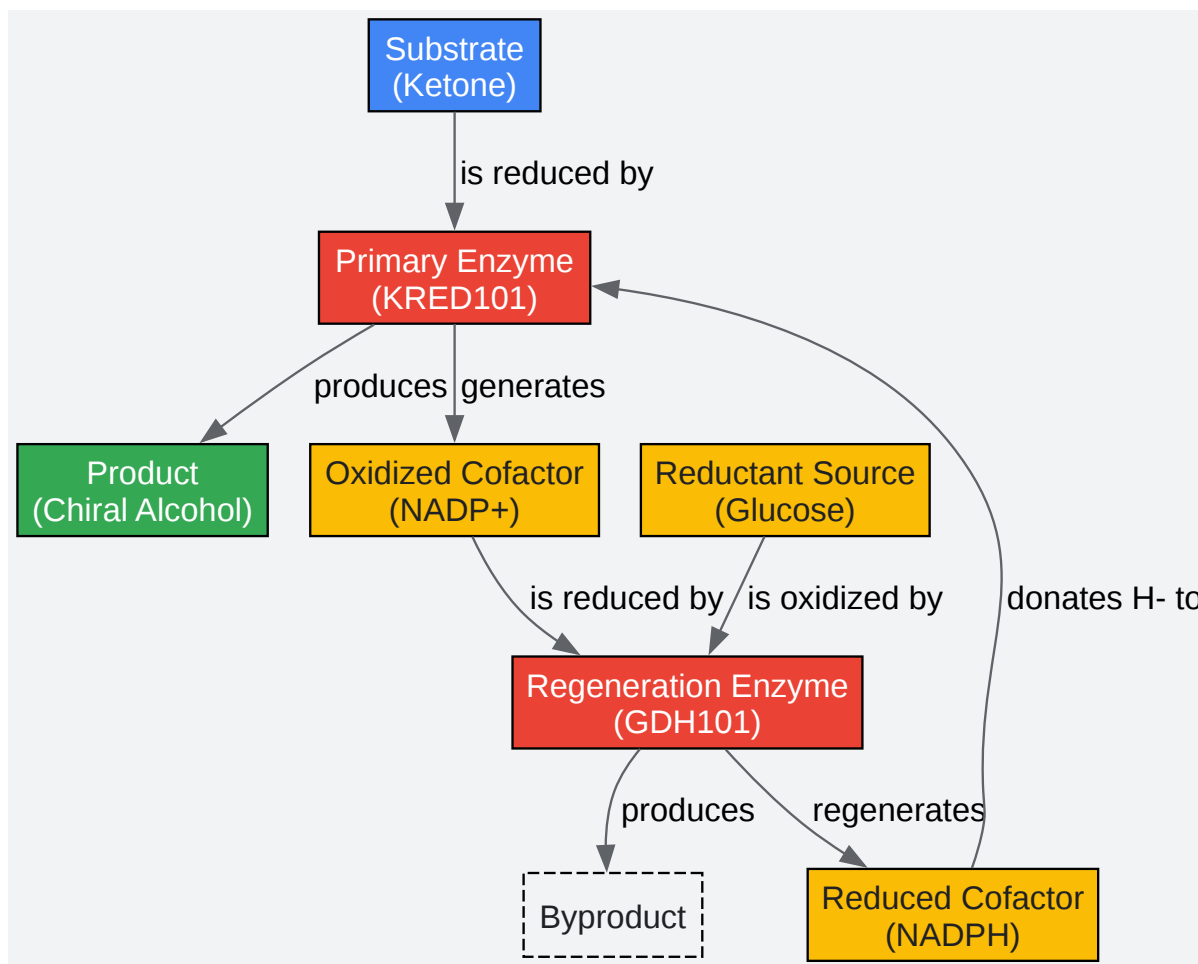


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Caption: Workflow for the dual-enzyme asymmetric synthesis.

Logical Relationship of Components

The diagram below outlines the logical dependencies and roles of each key component in the synthesis process.



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References

- 1. rsc.org [rsc.org]
- 2. 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | C₇H₁₄O₄ | CID 12190988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4,4-Dimethoxytetrahydro-2H-pyran-3-ol (CAS: 104681-92-7)]. BenchChem, [2025]. [Online PDF]. Available at:

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